molecular formula C9H9ClFNO2 B13521303 2-Amino-3-(2-chloro-3-fluorophenyl)propanoic acid

2-Amino-3-(2-chloro-3-fluorophenyl)propanoic acid

Cat. No.: B13521303
M. Wt: 217.62 g/mol
InChI Key: YZEQWPWSJVHDLL-UHFFFAOYSA-N
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Description

2-Amino-3-(2-chloro-3-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chloro-3-fluorophenyl)propanoic acid typically involves the reaction of 2-chloro-3-fluorobenzaldehyde with a suitable amine, followed by a series of steps to introduce the amino and carboxyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-chloro-3-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-3-(2-chloro-3-fluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chloro-3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-fluorophenyl)propanoic acid
  • 2-Amino-3-(2-chlorophenyl)propanoic acid
  • 3-Amino-2-(4-fluorophenyl)propanoic acid

Uniqueness

2-Amino-3-(2-chloro-3-fluorophenyl)propanoic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to molecular targets and improve its stability under various conditions.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

2-amino-3-(2-chloro-3-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9ClFNO2/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)

InChI Key

YZEQWPWSJVHDLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CC(C(=O)O)N

Origin of Product

United States

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